trans-4-Cyanopiperidin-3-ol
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Overview
Description
trans-4-Cyanopiperidin-3-ol: is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Cyanopiperidin-3-ol typically involves the transformation of piperidine derivatives. One common method includes the asymmetric synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines, followed by metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. For example, the preparation of 4-cyanopiperidine hydrochloride, a related compound, involves specific reaction conditions and catalysts to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: trans-4-Cyanopiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over Raney nickel or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and strong bases are often employed.
Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
trans-4-Cyanopiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of trans-4-Cyanopiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
trans-4-Hydroxy-L-proline: Another hydroxylated piperidine derivative with applications in medicinal chemistry.
trans-3-Alkyl-4-aminopiperidines: These compounds are precursors to analgesics and have significant biological activity.
Uniqueness: trans-4-Cyanopiperidin-3-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanide and hydroxyl groups make it a versatile intermediate for various synthetic applications, distinguishing it from other piperidine derivatives .
Properties
IUPAC Name |
3-hydroxypiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRWPHDIWKANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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